QR-2 Active-Site Binding Confirmed by X-ray Crystallography Versus Resveratrol Control
Xanthohumol D was confirmed as a ligand for QR-2 and its binding to the active site of QR-2 was directly validated using X-ray crystallography, establishing structural engagement that is distinct from other in-class chalcones lacking this direct structural evidence [1]. In the same screening system, the known QR-2 inhibitor resveratrol was used as a positive control with an IC50 of 5.1 μM [2], providing a benchmark comparator.
| Evidence Dimension | QR-2 active-site binding confirmation |
|---|---|
| Target Compound Data | Binding to QR-2 active site confirmed by X-ray crystallography; IC50 = 110 μM (QR-2 inhibition) |
| Comparator Or Baseline | Resveratrol: IC50 = 5.1 μM (QR-2 inhibition); used as competitive ligand control |
| Quantified Difference | Xanthohumol D exhibits weaker QR-2 inhibition (IC50 = 110 μM) than resveratrol (IC50 = 5.1 μM) but provides distinct X-ray crystallographic binding data not available for many in-class chalcones. |
| Conditions | Recombinant human QR-2 enzyme; ultrafiltration LC-MS screening; menadione substrate functional assay |
Why This Matters
X-ray crystallographic confirmation of active-site binding provides structural validation that supports target-specific mechanistic studies, distinguishing Xanthohumol D from related chalcones lacking this level of structural characterization.
- [1] Choi, Y., et al. (2011). Screening natural products for inhibitors of quinone reductase-2 using ultrafiltration LC-MS. Analytical Chemistry, 83(3), 1048–1052. View Source
- [2] ACS Publications. Screening Natural Products for Inhibitors of Quinone Reductase-2 Using Ultrafiltration LC−MS. (Resveratrol IC50 = 5.1 μM; tetrangulol methyl ether IC50 = 0.16 μM). View Source
